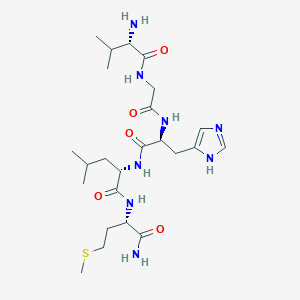

Val-Gly-His-Leu-Met-NH2

Description

Properties

CAS No. |

76326-44-8 |

|---|---|

Molecular Formula |

C24H42N8O5S |

Molecular Weight |

554.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C24H42N8O5S/c1-13(2)8-17(22(35)31-16(21(26)34)6-7-38-5)32-23(36)18(9-15-10-27-12-29-15)30-19(33)11-28-24(37)20(25)14(3)4/h10,12-14,16-18,20H,6-9,11,25H2,1-5H3,(H2,26,34)(H,27,29)(H,28,37)(H,30,33)(H,31,35)(H,32,36)/t16-,17-,18-,20-/m0/s1 |

InChI Key |

IRFWEBWFWZFKMJ-JPLJXNOCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)N |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Val Gly His Leu Met Nh2 and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the standard method for producing synthetic peptides. wikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. lsu.edupeptide.com The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org For a C-terminal amide like Val-Gly-His-Leu-Met-NH2, the synthesis begins by anchoring the first amino acid (Methionine) to a specialized amide-generating resin. peptide.comnih.gov

Fmoc-Based SPPS Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method for modern SPPS due to its mild reaction conditions. lsu.eduresearchgate.net The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. luxembourg-bio.com It is stable to acidic conditions but is readily removed by a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). luxembourg-bio.comnih.gov

The synthesis of this compound using this protocol would involve the following general cycle:

Deprotection: The Fmoc group is removed from the resin-bound amino acid (or the growing peptide chain) to expose a free N-terminal amine. luxembourg-bio.com

Activation and Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin, forming a new peptide bond with the free amine. bachem.com An excess of the activated amino acid is used to drive the reaction to completion. wikipedia.org

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence: Methionine, Leucine (B10760876), Histidine, Glycine (B1666218), and Valine. The side chains of reactive amino acids, such as Histidine, must be protected with permanent protecting groups that are stable throughout the synthesis but can be removed during the final cleavage step. For Histidine, a common side-chain protecting group is the trityl (Trt) group. nih.govluxembourg-bio.com

Boc-Based SPPS Protocols

The tert-butyloxycarbonyl (Boc) strategy is an older but still effective SPPS methodology. nih.gov In this approach, the Boc group protects the N-terminal amine. The key difference from the Fmoc strategy lies in the deprotection and cleavage conditions. The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final removal. nih.gov

For the synthesis of this compound, a Boc-based protocol would utilize an MBHA (methylbenzhydrylamine) resin, which is designed to yield a C-terminal amide upon cleavage. peptide.comiris-biotech.de After each coupling step, the Boc group is removed with TFA, and the resulting TFA salt is neutralized with a tertiary base before the next coupling cycle. peptide.com Due to the harsh final cleavage conditions (HF), this method is often less favored than the milder Fmoc approach.

Resin Selection and Cleavage Strategies

The choice of resin is critical as it determines the C-terminal functionality of the final peptide. nbinno.combiotage.com For synthesizing this compound, a peptide with a C-terminal amide, specific amide-generating resins are required. peptide.com

| Resin Type | Common Protecting Group Strategy | Cleavage Conditions | Key Characteristics |

| Rink Amide Resin | Fmoc | 10-95% TFA in DCM iris-biotech.denbinno.compeptide.com | Widely used for Fmoc synthesis of peptide amides; cleavage and side-chain deprotection occur simultaneously. nbinno.com |

| Sieber Amide Resin | Fmoc | 1-2% TFA in DCM iris-biotech.deresearchgate.netnih.gov | Highly acid-labile, allowing for the synthesis of side-chain protected peptide amides. iris-biotech.de Less sterically hindered than Rink Amide resin. biotage.com |

| MBHA Resin | Boc | Hydrofluoric Acid (HF) | The standard resin for producing peptide amides via the Boc strategy. peptide.com |

Cleavage is the final step where the completed peptide is released from the solid support. For Fmoc-based syntheses using Rink or Sieber resins, this is typically achieved with a "cleavage cocktail" consisting of a strong acid, most commonly Trifluoroacetic Acid (TFA). nbinno.compeptide.com This cocktail also includes scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to capture the reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing side reactions with sensitive residues like Methionine. sigmaaldrich.com After cleavage, the crude peptide is precipitated from the TFA solution using cold ether, filtered, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.comnih.gov

Coupling Reagents and Racemization Prevention

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com This is accomplished using coupling reagents. The choice of reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization. wikipedia.orgbachem.com

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk, especially for certain amino acids like Histidine. nih.govpeptide.com The imidazole (B134444) ring of Histidine can promote the enolization of activated esters, leading to racemization. nih.gov To suppress this, additives are often used in conjunction with coupling reagents. wikipedia.org

| Coupling Reagent | Class | Additive for Racemization Suppression | Notes |

| HBTU / TBTU | Aminium/Uronium Salt | HOBt (Hydroxybenzotriazole) | Highly efficient and commonly used in automated SPPS. peptidescientific.com Requires a base for activation. bachem.com |

| HATU | Aminium/Uronium Salt | HOAt (Hydroxyazabenzotriazole) | More reactive than HBTU, particularly effective for sterically hindered couplings. peptidescientific.com |

| DIC / DCC | Carbodiimide | HOBt or Oxyma Pure | DIC is preferred for SPPS as its urea byproduct is soluble, unlike that of DCC. bachem.compeptide.com The combination with an additive forms an active ester intermediate that minimizes racemization. peptide.com |

| PyBOP | Phosphonium Salt | N/A | A strong coupling reagent with high chemoselectivity. peptidescientific.com |

To prevent racemization of the Histidine residue, strategies include using a π-imidazole nitrogen protecting group (like methoxybenzyl) or using carbodiimide activation methods which are known to cause less racemization compared to base-mediated couplings. nih.govpeptide.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. wikipedia.org While largely replaced by solid-phase methods for research purposes, it remains useful for large-scale industrial production. wikipedia.org

In this approach, the peptide is built up sequentially, either by adding one amino acid at a time or by coupling smaller, pre-synthesized peptide fragments. ekb.eg After each step, the product must be isolated and purified, often through extraction, precipitation, or crystallization. acs.orgnih.gov A key challenge is maintaining the solubility of the growing peptide chain. acs.org The synthesis of this compound in solution would involve careful selection of protecting groups for the N-terminus (e.g., Boc or Z-group) and the C-terminus (e.g., a methyl or ethyl ester), followed by amidation in the final step. ekb.eg Coupling reagents like DCC or T3P® (cyclic propylphosphonic anhydride) are commonly used. mdpi.com

Chemo-Enzymatic Synthesis Techniques

Chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This method offers significant advantages, including mild reaction conditions, high stereoselectivity (preventing racemization), and the ability to use minimally protected substrates. nih.govinternationalscholarsjournals.com

The synthesis works by reversing the natural hydrolytic function of proteases. qyaobio.com By controlling reaction conditions such as pH, temperature, and the use of organic co-solvents or frozen aqueous media, the equilibrium can be shifted from peptide bond cleavage to peptide bond formation (aminolysis). nih.govqyaobio.com Enzymes like trypsin, which cleaves after lysine or arginine, or α-chymotrypsin, which has specificity for aromatic amino acids, can be engineered or used under specific conditions to ligate peptide fragments. qyaobio.com For a sequence like this compound, a chemo-enzymatic approach could involve the enzymatic ligation of smaller, chemically synthesized fragments, such as Val-Gly and His-Leu-Met-NH2. This hybrid approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Aze | Azetidine-2-carboxylic acid |

| Boc | tert-butyloxycarbonyl |

| DCM | Dichloromethane |

| DCC | N,N′-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| DMAP | 4-(Dimethylamino)pyridine |

| DMF | Dimethylformamide |

| EDT | 1,2-Ethanedithiol |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HF | Hydrofluoric Acid |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| MBHA | Methylbenzhydrylamine |

| NMM | N-Methylmorpholine |

| Pip | Piperidine-2-carboxylic acid |

| PLG | Prolyl-leucylglycinamide |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| T3P® | Propylphosphonic anhydride |

| TBTU | N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate |

| TFA | Trifluoroacetic acid |

| Thz | Thiazolidine-4-carboxylic acid |

| TIS | Triisopropylsilane |

| Trt | Trityl (Triphenylmethyl) |

| Z | Benzyloxycarbonyl |

Derivatization and Conjugation for Research Applications

The chemical modification of the pentapeptide this compound and its analogues is a critical strategy for enhancing their utility in research. These modifications can improve stability, alter biological activity, and enable applications such as in vivo imaging and targeted therapies. Derivatization strategies often focus on the N-terminus, C-terminus, or the incorporation of non-standard amino acids.

The N-terminus of a peptide is a common site for modification due to the presence of a primary amine group, which provides a chemically distinct and often solvent-exposed site for conjugation. ccspublishing.org.cn

Chelator Linkage: For applications in nuclear medicine, chelating agents can be attached to the N-terminus of peptides. These chelators securely bind radiometals, allowing the peptide to be used as a targeting vector for diagnostic imaging or radionuclide therapy. jpt.com Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid). The choice of chelator depends on the specific radionuclide to be used and its coordination chemistry. The development of macrocyclic chelators conjugated to peptides has enabled the stable binding of various radionuclides. nih.govresearchgate.net

PEGylation: The attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of peptides. frontiersin.orgresearchgate.net PEGylation can increase the hydrodynamic size of the peptide, which reduces its renal clearance and prolongs its circulation half-life. frontiersin.orgmdpi.com It can also enhance solubility, particularly for hydrophobic peptides, and shield the peptide from proteolytic degradation. frontiersin.orgnih.govacs.org N-terminal PEGylation can be achieved through various chemical strategies, often involving the reaction of a PEG derivative with the N-terminal amine. researchgate.netmdpi.com

Table 1: Examples of N-terminal Modifications and Their Research Applications

| Modification | Example Reagent/Moiety | Purpose | Research Application |

|---|---|---|---|

| Chelator Linkage | DOTA, NOTA, NODAGA | To bind radiometals for imaging or therapy. jpt.com | Radiolabeling with isotopes like 64Cu or 177Lu for PET imaging or radionuclide therapy. nih.govoncotarget.commdpi.com |

| PEGylation | mPEG-NHS ester | To increase half-life, solubility, and stability. frontiersin.orgnih.govacs.org | Improving pharmacokinetic profiles of therapeutic peptide candidates. mdpi.com |

| Acetylation | Acetic anhydride | To neutralize N-terminal charge and increase stability. | Mimicking native protein structure, preventing enzymatic degradation. creative-peptides.com |

| Biotinylation | Biotin-NHS ester | To enable affinity-based detection and purification. | Studying peptide-protein interactions, immunoassays. |

| Fluorescent Labeling | FITC, Rhodamine | To allow for visualization and tracking of the peptide. | Fluorescence microscopy, flow cytometry, localization studies. |

Modifications at the C-terminus of a peptide can significantly influence its biological activity, including its ability to act as an agonist or antagonist at a specific receptor. The native C-terminal carboxyl group is often modified to an amide, which neutralizes the negative charge and can increase the peptide's stability against carboxypeptidases. jpt.com

This amidation is a common feature in many naturally occurring bioactive peptides and can be critical for receptor binding and subsequent signal transduction. nih.govcreative-peptides.com For instance, replacing a C-terminal carboxyl group with a carboxamide can enhance the biological activity of the peptide. nih.gov Further modifications, such as the introduction of esters or other functional groups, can be used to fine-tune the peptide's interaction with its target, potentially converting an agonist into an antagonist or vice versa. jpt.com These structure-activity relationship (SAR) studies are crucial in the development of peptide-based therapeutics.

The incorporation of non-natural amino acids into the peptide sequence is a powerful strategy to enhance stability, modulate conformation, and improve pharmacokinetic properties. durham.ac.uknih.gov

N-methylated residues: The methylation of the amide nitrogen in the peptide backbone is another effective modification for increasing proteolytic stability and improving membrane permeability. researchgate.netnih.govnih.gov N-methylation can also introduce conformational constraints, which can lock the peptide into a bioactive conformation and potentially increase receptor selectivity. researchgate.netub.eduspringernature.com However, extensive N-methylation can also disrupt essential hydrogen bonding networks required for receptor interaction.

Table 2: Effects of Incorporating Non-Natural Amino Acids

| Modification Type | Example | Primary Effect(s) | Impact on Research |

|---|---|---|---|

| D-amino acid substitution | Replacing L-Leu with D-Leu | Increased resistance to proteolysis. nih.govmdpi.com | Development of longer-lasting peptide therapeutics. acs.org |

| N-methylation | N-methyl-Glycine | Increased metabolic stability and membrane permeability. nih.govnih.gov | Improving oral bioavailability of peptide drug candidates. nih.gov |

| Other non-canonical amino acids | β-amino acids, Aromatic amino acids | Conformational constraints, altered hydrophobicity. cpcscientific.com | Design of peptidomimetics with novel structures and functions. nih.govrsc.org |

Radiolabeling of peptides like this compound and its analogues is essential for their use in nuclear imaging and targeted radiotherapy. nih.gov The process involves attaching a radioactive isotope to the peptide, typically via a chelator that has been conjugated to the peptide as described in section 2.4.1.

Technetium-99m (99mTc): 99mTc is a widely used radionuclide for diagnostic imaging due to its ideal gamma energy (140 keV) and short half-life (6 hours). explorationpub.comexplorationpub.com Peptides can be labeled with 99mTc using various bifunctional chelators. nih.govsnmjournals.org The labeling process often involves the reduction of 99mTc pertechnetate and its complexation by the chelator-peptide conjugate. explorationpub.com

Copper-64 (64Cu): 64Cu is a positron-emitting radionuclide with a half-life of 12.7 hours, making it suitable for positron emission tomography (PET) imaging. mdpi.comkcl.ac.uk Its versatile coordination chemistry allows for stable complexation with a range of chelators, including DOTA and NOTA. oncotarget.comnih.gov The labeling of DOTA-conjugated peptides with 64Cu is typically performed in an acidic buffer at elevated temperatures. nih.gov

Lutetium-177 (177Lu): 177Lu is a beta- and gamma-emitting radionuclide with a half-life of 6.7 days, making it an excellent candidate for targeted radionuclide therapy. nih.govresearchgate.netingentaconnect.com The emitted beta particles can kill cancer cells, while the gamma emissions allow for simultaneous imaging to monitor biodistribution. Peptides are typically labeled with 177Lu via DOTA chelators, a process that requires heating at a controlled pH. ingentaconnect.commdpi.comacs.org

The choice of radionuclide depends on the intended application: gamma emitters like 99mTc for SPECT imaging, positron emitters like 64Cu for PET imaging, and beta emitters like 177Lu for therapy.

Molecular Interactions and Receptor Binding Mechanisms

Gastrin-Releasing Peptide Receptor (GRPR) Binding Affinities and Selectivity

The Val-Gly-His-Leu-Met-NH2 sequence is integral to the high-affinity binding of peptides like GRP and BBN to the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor. researchgate.netnih.govd-nb.info This receptor is overexpressed in numerous human cancers, making it a significant target for diagnostic and therapeutic agents. nih.govnih.govd-nb.info The binding characteristics of various peptide analogs incorporating this sequence have been extensively studied to optimize their targeting properties. d-nb.info

Competitive binding assays are a standard method to determine the affinity of a ligand for its receptor. In these assays, an unlabeled peptide is tested for its ability to displace a radiolabeled ligand from the receptor. Numerous studies have employed this technique to characterize peptides containing the this compound sequence.

For instance, competitive displacement assays using human prostate cancer PC-3 cells, which are rich in GRPRs, have demonstrated the high-affinity binding of these peptides. aacrjournals.orgnih.gov In one study, the specific binding of a ⁹⁹ᵐTc-labeled GRP analog to PC-3 cells was confirmed by showing that the presence of excess unlabeled BBN could almost completely prevent the uptake of the radiolabeled version. aacrjournals.org This indicates that both peptides compete for the same binding site on the GRPR. aacrjournals.org Similarly, other studies have utilized radioligands such as ¹²⁵I-[Tyr⁴]-BBN and ¹¹¹In-NOTA-8-Aoc-BBN(7-14)NH₂ to assess the binding of various unlabeled analogs. nih.govsnmjournals.org The results consistently show that peptides featuring the core this compound sequence effectively compete for receptor binding, confirming their role as the primary recognition motif. aacrjournals.orgnih.govsnmjournals.org

| Radioligand Used in Competitive Assay | Cell Line | Reference Peptide Containing Target Sequence | Source |

| ¹²⁵I-[Tyr⁴]-BBN | PC-3 | NO2A-(9-Anc)-BBN(7–14)NH₂ | nih.gov |

| ¹⁷⁷Lu-DOTA-SP714 | PC-3 | BBN(7-14)NH₂ | snmjournals.org |

| ¹¹¹In-NOTA-8-Aoc-BBN(7-14)NH₂ | PC-3 | NOTA-8-Aoc-BBN(7-14)NH₂ | snmjournals.org |

| ⁹⁹ᵐTc-labeled GRP analog | PC-3 | Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂) | aacrjournals.org |

The affinity of a ligand for its receptor is quantified by the inhibition constant (IC₅₀) or the affinity constant (Ki or Kᴅ). A lower value indicates a higher binding affinity. Studies on various analogs containing the this compound sequence have consistently reported high affinities, typically in the low nanomolar range. snmjournals.orgacs.org

For example, a series of DOTA-coupled bombesin (B8815690) analogs demonstrated dissociation constants (Kᴅ) ranging from 2.0 to 4.7 nM. acs.org A specific metallated conjugate, [Re(H₂O)(CO)₃-Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂)], was found to have an IC₅₀ value of 0.86 ± 0.22 nM. aacrjournals.org Another study reported a high binding affinity for NO2A-(9-Anc)-BBN(7–14)NH₂ with a Ki of 1.99 ± 0.17 nM. nih.gov These findings underscore that the core sequence confers potent binding capabilities to the GRPR.

| Compound | Affinity Metric | Value (nM) | Cell Line | Source |

| DOTA-PEG₄-[Nle¹⁴]BBN(7-14) | Kᴅ | 2.0 ± 0.6 | PC-3 | acs.org |

| [Re...]-Dpr-Ser-Ser-Ser-BBN(7-14) | IC₅₀ | 0.86 ± 0.22 | PC-3 | aacrjournals.org |

| NO2A-(9-Anc)-BBN(7–14)NH₂ | Ki | 1.99 ± 0.17 | PC-3 | nih.gov |

| ⁿᵃᵗCu-NO2A-(9-Anc)-BBN(7–14)NH₂ | Ki | 6.75 ± 1.70 | PC-3 | nih.gov |

| E-AG and C-AG (Agonists) | IC₅₀ | 16 - 24 | PC-3 | snmjournals.org |

| BAY 86-4367 (Antagonist) | IC₅₀ | 0.94 ± 0.19 | PC-3 | nih.gov |

The bombesin receptor family comprises at least four subtypes: BB1 (neuromedin B-preferring), BB2 (GRP-preferring), BB3 (orphan receptor), and BB4 (amphibian receptor). nih.govnih.govnih.gov Peptides containing the this compound sequence, such as native bombesin and GRP, exhibit marked selectivity for the BB2 subtype (GRPR). semanticscholar.orgresearchgate.net

Bombesin binds with high affinity to both BB1 and BB2 receptors but has no significant affinity for the BB3 receptor. researchgate.netbiorxiv.org Specifically, GRP fragments demonstrate strong binding to GRPR (BB2), while showing very low affinity for the BB1 receptor and no affinity for the BB3 receptor. semanticscholar.org This selectivity is crucial for developing targeted therapies, as it minimizes off-target effects. The differential affinity is attributed to specific amino acid variations within the receptors themselves. biorxiv.org

| Peptide | Receptor Subtype | Binding Affinity (Ki or IC₅₀, nM) | Selectivity Profile | Source |

| Bombesin | BB1 (NMBR) | 1.77 ± 0.04 | High | researchgate.net |

| Bombesin | BB2 (GRPR) | 0.07 ± 0.01 | Very High | researchgate.net |

| Bombesin | BB3 | >3000 | None | researchgate.net |

| N₄-GRP(14–27) | BB2 (GRPR) | 2.4 ± 1.0 | High | semanticscholar.org |

| N₄-GRP(14–27) | BB1 (NMBR) | 72 ± 7.6 | Very Low | semanticscholar.org |

| N₄-GRP(14–27) | BB3 | >1000 | None | semanticscholar.org |

Neurokinin Receptor (NK1, NK2, NK3) Binding Affinities and Selectivity

The neurokinins are a family of peptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). iupac.org They are characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, where X is typically a phenylalanine or valine residue. iupac.orgwiley.com This terminal sequence is essential for their binding to three main G-protein coupled receptor subtypes: NK1, NK2, and NK3. iupac.orgnih.gov

The C-terminal sequence of neurokinins shares a notable similarity with the Val-Gly-His-Leu-Met-NH₂ sequence found in GRP and bombesin. While both families of peptides end in Gly-Leu-Met-NH₂ (or a close analog), the preceding amino acids differ. This C-terminal region is the primary determinant of binding specificity for both peptide families to their respective receptors. wiley.com SP shows preferential binding to the NK1 receptor, NKA to the NK2 receptor, and NKB to the NK3 receptor. wiley.com Although there is a clear structural relationship, direct studies evaluating the binding affinity and selectivity of the Val-Gly-His-Leu-Met-NH₂ peptide for the various neurokinin receptors are not detailed in the available literature.

| Peptide Family | Characteristic C-Terminal Sequence | Primary Receptor Target | Source |

| Bombesin/GRP | -Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | GRPR (BB2) | researchgate.netnih.gov |

| Substance P (Neurokinin) | -Phe-Phe-Gly-Leu-Met-NH₂ | NK1 | nih.gov |

| Neurokinin A | -Phe-Val-Gly-Leu-Met-NH₂ | NK2 | semanticscholar.org |

Opioid Receptor Binding (Delta and Mu) for Deltorphin-Related Analogs

Deltorphins are naturally occurring opioid peptides with exceptionally high selectivity for the delta-opioid receptor. acs.orgcirn-na.com One such peptide, dermenkephalin (also referred to as deltorphin), has the sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂. nih.govresearchgate.net This sequence contains the His-Leu-Met fragment, which is also present at the C-terminus of the subject peptide Val-Gly-His-Leu-Met-NH₂.

Structure-activity relationship studies have revealed that the C-terminal portion of dermenkephalin and other deltorphins is a critical component for achieving high selectivity for the delta-opioid receptor over the mu-opioid receptor. nih.gov While the N-terminal Tyr-D-X-Phe motif is considered the "message" sequence that confers opioid activity, the C-terminal "address" sequence directs the peptide to the delta receptor subtype. nih.govresearchgate.net The presence of the His-Leu-Met sequence within the C-terminal domain of a potent and highly selective delta-opioid agonist highlights the importance of this fragment in specific molecular recognition at opioid receptors. nih.govresearchgate.net

Receptor Internalization and Trafficking Mechanisms

Upon binding of an agonist peptide containing the this compound sequence, the GRPR-ligand complex is internalized by the cell. aacrjournals.orgsnmjournals.org This process of receptor-mediated endocytosis is a key feature of agonist activity and is crucial for the development of targeted radionuclide therapies, as it allows for the accumulation and retention of radioactivity inside tumor cells. snmjournals.orgsci-hub.se

Studies using various GRPR-positive cancer cell lines have shown that agonist constructs are efficiently internalized. snmjournals.orgacs.org For example, a comparison between an agonistic peptide (containing Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) and an antagonistic one demonstrated that the agonist prompted significant receptor-mediated internalization, whereas the antagonist remained largely bound to the cell surface. snmjournals.org Following internalization, the receptor-ligand complex is trafficked to endolysosomal compartments within the cell. sci-hub.se

The rate of efflux, or the externalization of the internalized substance, is also a critical factor. aacrjournals.orgsnmjournals.org Research has shown that modifications to the peptide can enhance its retention within the cell. One study found that an agonist designed to form adducts within the cell showed significantly less externalization (38.8%) over 24 hours compared to its non-adduct-forming control (54.3%), leading to prolonged intracellular retention. snmjournals.org This demonstrates that while the core sequence drives binding and internalization, further chemical modifications can modulate the subsequent intracellular trafficking and retention. aacrjournals.orgsnmjournals.org

Ligand-Receptor Complex Stability Studies

The stability of the ligand-receptor complex is a critical determinant of the biological activity and efficacy of peptide-based compounds. For peptides related to the this compound sequence, which is a core component of the C-terminus of bombesin (BBN) and gastrin-releasing peptide (GRP), extensive research has been conducted to characterize the stability of their interaction with GRP receptors (GRPR). nih.govresearchgate.net The formation of a stable complex is essential for triggering downstream signaling pathways or, in the case of antagonists, for effective receptor blockade. rsc.org Stability is typically assessed through binding affinity measurements, kinetic studies, and computational simulations, which together provide a comprehensive understanding of the molecular interactions at play.

Research has demonstrated that the C-terminal sequence, which includes Trp-Ala-Val-Gly-His-Leu-Met-NH2, is indispensable for high-affinity binding to the GRPR. researchgate.netresearchgate.net Modifications to this sequence or the addition of chelators for radiolabeling can influence the stability and pharmacokinetics of the resulting complex. ubc.ca Studies often involve competitive displacement assays to determine the half-maximal inhibitory concentration (IC50), which reflects the concentration of the ligand required to displace 50% of a specific radioligand, thereby indicating binding affinity. nih.gov

For instance, a metallated conjugate incorporating the Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) sequence demonstrated a high affinity for GRPR on PC-3 cells, with an IC50 value of 0.86 ± 0.22 nM. aacrjournals.org Similarly, another analog, [177Lu]-AMBA, which contains the Trp-Ala-Val-Gly-His-Leu-Met sequence, showed high affinity for both GRP-R and NMB-R, with IC50 values of 0.8 nmol and 0.9 nmol/L, respectively. nih.gov The binding affinity (Kd) for this compound was determined to be 1.02 nmol/L in studies on PC-3 cells. nih.gov The stability of these complexes is not limited to the receptor interface; for example, the [177Lu]-AMBA complex proved to be very stable in human plasma, with a half-life of 38.8 hours. nih.gov

The following table summarizes key binding affinity data for various peptide analogs containing the core binding sequence.

| Compound/Analog | Receptor/Cell Line | Assay Type | Binding Affinity Value |

| [Re(H₂O)(CO)₃-Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂)] | PC-3 Cells (GRPR) | Competitive Displacement | IC₅₀: 0.86 ± 0.22 nM |

| ¹⁷⁷Lu-AMBA ([¹⁷⁷Lu]-DOTA-Gly-4-aminobenzoyl-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) | GRP-R | Competitive Binding | IC₅₀: 0.8 nmol |

| ¹⁷⁷Lu-AMBA ([¹⁷⁷Lu]-DOTA-Gly-4-aminobenzoyl-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) | NMB-R | Competitive Binding | IC₅₀: 0.9 nmol/L |

| ¹⁷⁷Lu-AMBA ([¹⁷⁷Lu]-DOTA-Gly-4-aminobenzoyl-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) | PC-3 Cells | Saturation Binding | Kd: 1.02 nmol/L |

| Bombesin (full peptide) | BB1 Receptor | Competitive Binding | Ki: 4 nM |

| Bombesin (full peptide) | BB2 Receptor (GRPR) | Competitive Binding | Ki: 0.07 nM |

| [¹⁸F]7b (modified BN antagonist) | Human GRPR | Competitive Binding | Ki: 1.43 nM |

| [¹⁸F]7b (modified BN antagonist) | Human GRPR | Competitive Binding | IC₅₀: 0.94 nM |

Data sourced from multiple research findings. nih.govaacrjournals.orgnih.govbiorxiv.org

Computational methods, particularly molecular dynamics (MD) simulations, offer deeper insights into the stability of these ligand-receptor complexes at an atomic level. nih.govscispace.com These simulations can model the dynamic behavior of the peptide-receptor complex over time, helping to identify key interactions that contribute to its stability, such as hydrogen bonds and electrostatic interactions. mdpi.com For bombesin, MD simulations and binding free energy calculations have been used to model its interaction with BB1 and BB2 receptors. biorxiv.org Such studies have confirmed experimental findings that specific residues, including His12, Leu13, and Met14—all part of the this compound parent sequence—are crucial for receptor binding. biorxiv.org The stability of the complex is further validated by assessing the ligand's solvent-accessible surface area (SASA), which typically decreases significantly upon binding, and by calculating the binding free energy (ΔGbinding). mdpi.com These computational tools are invaluable for understanding the structure-activity relationships that govern complex stability and for designing new analogs with improved binding characteristics. biorxiv.orgmdpi.com

Biochemical and Cellular Mechanisms of Action

Intracellular Signaling Pathways Mediated by Receptor Activation

Activation of the gastrin-releasing peptide receptor (GRPR) by peptides containing the Val-Gly-His-Leu-Met-NH2 sequence triggers potent signal transduction cascades within the cell. The GRPR is a member of the G-protein coupled receptor (GPCR) superfamily, which are integral membrane proteins characterized by seven transmembrane domains. wikipedia.org Ligand binding to GRPR initiates conformational changes that lead to the activation of associated heterotrimeric G-proteins, subsequently modulating the activity of downstream effector enzymes and second messengers. patsnap.com

The GRPR preferentially couples to Gαq-class G-proteins. pnas.org Upon activation, the Gαq subunit stimulates phospholipase C (PLC), a key effector enzyme. wikipedia.orgatlasgeneticsoncology.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

DAG directly activates protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate a wide array of cellular proteins, thereby regulating their activity. patsnap.com Furthermore, the signaling pathways initiated by GRPR activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) cascade. patsnap.compnas.org This pathway is a crucial regulator of many cellular processes. While less commonly associated with Gαq, some GPCRs can also influence cyclic AMP (cAMP) levels, which in turn regulate protein kinase A (PKA).

A primary and rapid consequence of GRPR activation is the mobilization of intracellular calcium ([Ca2+]i). patsnap.comnih.gov This is directly mediated by the second messenger IP3, which is generated following PLC activation. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which function as ligand-gated Ca2+ channels. nih.gov This binding triggers the release of stored calcium into the cytosol, causing a rapid spike in intracellular calcium concentration. nih.govnih.gov

Studies have demonstrated that this initial mobilization is often followed by a sustained phase of elevated calcium levels, which is dependent on the influx of extracellular Ca2+. nih.gov This influx can occur through various plasma membrane channels, including L-type voltage-gated and IP3-gated Ca2+ channels. nih.gov Research in prostate cancer cell lines showed that bombesin (B8815690) could induce a rapid increase in intracellular calcium to over 200% of the baseline level. nih.gov

Regulation of Cellular Processes (excluding cell proliferation)

The signaling cascades initiated by GRPR activation regulate a diverse range of physiological processes. These effects are observed in both the central nervous system and peripheral tissues, particularly the gastrointestinal tract. nih.govnih.gov

Key regulated processes include:

Hormone Secretion: Stimulation of GRPR is a potent inducer of hormone release from various glands. This includes the secretion of gastrin from antral G cells, as well as the release of other gastrointestinal hormones. atlasgeneticsoncology.org It also modulates the release of pituitary and adrenal hormones. atlasgeneticsoncology.org

Smooth Muscle Contraction: Peptides acting on bombesin receptors can induce the contraction of smooth muscle in the gastrointestinal tract and other organs. wikipedia.orgatlasgeneticsoncology.org

Neuronal Modulation: In the central nervous system, GRP and its analogs act as neurotransmitters, modulating the firing rate of neurons and influencing processes such as circadian rhythm, anxiety, and memory. pnas.orgatlasgeneticsoncology.org

Exocrine Secretion: GRPR activation stimulates gastric acid secretion from parietal cells and the release of pancreatic enzymes. atlasgeneticsoncology.org

Enzymatic Degradation and Metabolic Stability

The this compound sequence contains several peptide bonds that are potential targets for proteolytic enzymes. The susceptibility to cleavage depends on the specific amino acid residues flanking the bond.

| Potential Enzyme/Chemical | P1 Residue (Target) | Potential Cleavage Site within Sequence | Rationale |

| Chymotrypsin (low specificity) | Leu, Met, His | His-Leu , Leu-Met | Chymotrypsin preferentially cleaves C-terminal to aromatic residues but also recognizes large hydrophobic residues like Leucine (B10760876) and Methionine, as well as Histidine, at the P1 position. |

| Pepsin (pH >2) | Leu | His-Leu | Pepsin has a preference for cleaving after hydrophobic residues, particularly Leucine, at the P1 position. |

| Thermolysin | Val, Leu | Gly-His , His-Leu , Leu-Met | Thermolysin cleaves N-terminal to large hydrophobic residues (Ile, Leu, Val, Met, Phe) at the P1' position. Therefore, it could potentially cleave before His (P1' Leu), Leu (P1' Met), and Gly (P1' Val). |

| Cyanogen Bromide (CNBr) | Met | Leu-Met | CNBr is a chemical reagent that specifically cleaves the peptide bond C-terminal to a Methionine residue. |

This table outlines potential cleavage sites based on known enzymatic specificities. Actual cleavage may vary depending on the full peptide structure and experimental conditions.

To enhance their utility, bombesin analogs incorporating the this compound sequence are often modified to improve their stability against degradation by proteases present in biological fluids like blood plasma and serum. Studies on such modified analogs have demonstrated significant metabolic stability.

For instance, a technetium-99m labeled litorin peptide, which contains a similar core sequence, showed high stability in human serum. atlasgeneticsoncology.org Another study on a copper-64 labeled bombesin analog also reported substantial stability when incubated with human serum albumin, a major component of plasma. atlasgeneticsoncology.org These findings suggest that while the native sequence is susceptible to proteolysis, modifications can yield compounds with favorable stability profiles for in vivo applications.

| Compound | Matrix | Incubation Conditions | Percent Intact | Source |

| 64Cu-NO2A-(9-Anc)-BBN(7–14)NH2 | Human Serum Albumin | 37°C, 24 hours | >80% | atlasgeneticsoncology.org |

| 99mTc-litorin | Human Serum | 37°C, 4 hours | 87.4 ± 1.1% | atlasgeneticsoncology.org |

Strategies for Enhancing Metabolic Stability

The inherent susceptibility of peptides like this compound to rapid degradation by proteases in the body is a significant obstacle to their therapeutic development. nih.gov To overcome this limitation, several chemical modification strategies have been developed to enhance metabolic stability. These approaches aim to alter the peptide's structure to make it less recognizable by degrading enzymes while preserving its biological activity. Key strategies include N-methylation, the incorporation of D-amino acids, cyclization, and the development of peptidomimetics.

N-methylation

N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This modification can sterically hinder the approach of proteases, thereby preventing cleavage of the peptide bond. nih.gov Furthermore, N-methylation can influence the peptide's conformation and membrane permeability. nih.gov

In the context of bombesin analogs, which share sequence homology with this compound, N-methylation has been explored as a viable strategy to improve stability. For instance, studies on bombesin (7-14) analogs have shown that N-methylation at specific sites can impact both stability and receptor affinity.

A systematic investigation into unnatural amino acid substitutions in a bombesin analog ([68Ga]Ga-TacBOMB2) identified N-methyl-Histidine (NMe-His) at position 12 as a tolerable modification that, in combination with other substitutions, significantly improved in vivo stability. nih.gov The stability of the modified peptide in mouse plasma at 15 minutes post-injection was 89.0%, a substantial increase from the 12.7% intact fraction of the parent peptide. nih.gov However, N-methylation of Glycine (B1666218) at position 11 (NMe-Gly11) in an agonist sequence has been reported to cause a significant reduction in GRPR binding affinity. nih.gov This highlights the importance of the position of N-methylation in determining the final properties of the peptide.

Table 1: Effect of N-methylation on a Bombesin Analog

| Modification | Position | Effect on In Vivo Stability (% intact at 15 min) | Reference |

|---|---|---|---|

| NMe-His¹² (in combination) | 12 | 89.0% | nih.gov |

D-amino acids

Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids, the naturally occurring enantiomers. creative-peptides.com Substituting one or more L-amino acids with their D-enantiomers can render the peptide resistant to proteolytic degradation. creative-peptides.comsciengine.com This strategy has been successfully applied to various peptides to prolong their half-life.

For bombesin-related peptides, the introduction of D-amino acids has been shown to stabilize the peptide's conformation. nih.gov For example, substituting Glycine with D-Alanine in a cyclized bombesin analog markedly increased its potency, suggesting that the D-amino acid helped to stabilize a favorable peptide fold. nih.gov The strategic placement of D-amino acids can therefore not only enhance stability but also positively influence the biological activity of the peptide. Research on other peptides has demonstrated that D-amino acid substitution can significantly improve serum stability and, in some cases, enhance selective toxicity towards cancer cells. mdpi.com

Table 2: Examples of D-amino Acid Substitution in Peptides

| Peptide Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| Bombesin Analog | D-Ala for Gly | Markedly increased potency | nih.gov |

| Antimicrobial Peptide | D-Lys substitution | Resistance to trypsin degradation | sciengine.com |

Cyclization

Cyclization is a powerful strategy for imposing conformational constraints on a peptide, which can lead to increased metabolic stability and enhanced biological activity. mdpi.com By linking the N- and C-termini or through side-chain to side-chain or head-to-tail linkages, the peptide's flexibility is reduced, making it a poorer substrate for proteases. mdpi.com

In the field of bombesin research, cyclization has been investigated to develop more robust analogs. Studies have shown that joining amino acid residues at positions 6 and 14 of bombesin analogs resulted in molecules that retained significant binding affinity. nih.gov Both head-to-tail cyclized bombesin analogs and those cyclized via disulfide bridges have been synthesized and shown to be full agonists, supporting the hypothesis that bombesin adopts a folded conformation at its receptor. nih.gov While backbone cyclization is a common approach, it may not always confer protection against gut proteases, indicating that the effectiveness of this strategy can be context-dependent. acs.org

Table 3: Cyclization Strategies for Bombesin Analogs

| Cyclization Method | Peptide | Activity | Reference |

|---|---|---|---|

| Disulfide Bridge (Cys⁶-Cys¹⁴) | (D)-C-Q-W-A-V-G-H-L-C-NH₂ | Full Agonist | nih.gov |

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones that are resistant to enzymatic degradation. This approach involves replacing labile amide bonds with non-natural linkages, such as reduced peptide bonds (ψ[CH₂NH]).

This strategy has been particularly important in the development of bombesin receptor antagonists. The modification of the C-terminal end of bombesin, which is critical for its agonist activity, has led to the creation of potent antagonists. For example, reducing the peptide bond between Leu¹³ and Met¹⁴ in bombesin analogs was a key step in converting agonists into antagonists with improved stability. nih.gov Further refinements, such as the use of a reduced peptide bond between Leu¹³ and a thiazole moiety (ψThz¹⁴), have led to the development of highly potent GRPR antagonists. snmjournals.org These peptidomimetic antagonists often exhibit greater metabolic stability compared to their natural peptide counterparts.

Table 4: Peptidomimetic Modifications in Bombesin Analogs

| Modification | Type | Effect | Reference |

|---|---|---|---|

| Reduced Peptide Bond (Leu¹³ψ[CH₂NH]Met¹⁴) | Backbone Modification | Conversion from agonist to antagonist | nih.gov |

Peptidomimetic Design and Development

Strategies for Reducing Peptide Character and Enhancing Stability

To improve the therapeutic potential of Val-Gly-His-Leu-Met-NH2, various strategies are employed to reduce its peptide character, thereby increasing its stability against proteolysis and improving its pharmacokinetic profile.

Modifications to the peptide backbone are a key strategy to enhance stability. nih.gov One common approach is N-methylation , the addition of a methyl group to the amide nitrogen of the peptide bond. This modification can protect against enzymatic cleavage and can also influence the peptide's conformation, potentially locking it into a bioactive state. nih.govnih.gov While specific N-methylation studies solely on the this compound fragment are not extensively documented, this technique has been applied to larger bombesin (B8815690) analogues that include this C-terminal sequence. For instance, N-methylation of the glycine (B1666218) residue (Gly11 in bombesin(6-14)) has been explored in GRPR antagonists to improve in vivo stability. nih.gov

Another significant backbone modification is the introduction of pseudopeptide bonds, where the amide bond is replaced with a non-hydrolyzable surrogate. A common example is the reduced amide bond (-CH2-NH-), which mimics the spacing of the original peptide bond but is resistant to peptidase activity. This modification has been successfully incorporated into bombesin/GRP antagonists. For example, a reduced peptide bond between Leucine (B10760876) and Methionine analogues at the C-terminus of bombesin(7-14) has been shown to produce potent GRPR antagonists. researchgate.net

| Modification Type | Example in GRP/Bombesin Analogues | Rationale |

| N-methylation | N-methyl-glycine at position 11 | Increased metabolic stability, conformational constraint |

| Pseudopeptide | Reduced amide bond between Leu13 and Met14 analogue | Resistance to proteolysis, improved stability |

Cyclization is a widely used strategy to improve the stability, receptor affinity, and selectivity of peptides. nih.govmdpi.comuspto.gov By constraining the peptide's conformation, cyclization can reduce the entropic penalty of binding to its receptor and can also protect against exopeptidases. Various cyclization methods can be envisioned for analogues of this compound, including:

Head-to-tail cyclization: Forming an amide bond between the N-terminal Valine and the C-terminal Methionine amide. mdpi.com

Side-chain to side-chain cyclization: Introducing reactive amino acids (e.g., Cysteine for disulfide bridges, or others for lactam bridge formation) at different positions within the pentapeptide sequence.

Backbone to side-chain cyclization: Linking the N- or C-terminus to a side chain of an amino acid within the sequence.

While specific examples of cyclized this compound are not prominent in the literature, the principles of peptide cyclization are well-established and represent a viable strategy for developing more robust analogues. nih.govacs.org

A more advanced approach in peptidomimetic design involves replacing the peptide backbone entirely with a non-peptide scaffold that can correctly orient the crucial amino acid side chains (the pharmacophore) for receptor interaction. nih.gov The goal is to create small, non-peptide molecules that mimic the biological activity of the original peptide but have superior oral bioavailability and metabolic stability. For the this compound sequence, this would involve identifying the key side chains responsible for GRPR binding and then designing a rigid organic scaffold to hold these functional groups in the correct spatial arrangement. While the development of non-peptide mimetics for GRPR is an active area of research, specific examples derived directly from the this compound pharmacophore are still emerging. mdpi.com

Rational Design Approaches for Receptor-Selective Ligands

The rational design of receptor-selective ligands is crucial, as bombesin-like peptides can interact with other related receptors. The development of antagonists for the GRPR has been a major focus, as they can be used for cancer imaging and therapy. nih.gov Structure-activity relationship (SAR) studies on bombesin analogues have revealed the importance of specific residues in the C-terminal fragment for high-affinity binding.

For instance, modifications to the C-terminal methionine have led to the development of potent GRPR antagonists. Replacing Met-NH2 with a statine (B554654) (Sta) residue in conjunction with other modifications in the bombesin(6-14) sequence resulted in the potent and stable antagonist RM26. researchgate.net

| Peptide Analogue | Modification from native sequence | Receptor Activity |

| RM26 | D-Phe6, Sta13, Leu14 | GRPR Antagonist |

These findings demonstrate that rational modifications to the this compound sequence, or its immediate vicinity within larger peptides, can switch the pharmacological profile from agonist to antagonist, providing valuable tools for clinical applications.

Computational Chemistry and Molecular Modeling in Peptidomimetic Design

Computational chemistry and molecular modeling play a pivotal role in the rational design of peptidomimetics. nih.gov The recent availability of high-resolution structures of the GRPR, including its complexes with both agonists and antagonists, provides an invaluable template for structure-based drug design. nih.gov

These structural insights allow for:

Docking studies: Predicting how analogues of this compound might bind to the GRPR, helping to prioritize synthetic efforts.

Molecular dynamics (MD) simulations: Simulating the dynamic interactions between the peptide and the receptor, providing insights into the stability of the complex and the conformational changes that occur upon binding.

Pharmacophore modeling: Identifying the essential three-dimensional arrangement of chemical features required for GRPR binding, which can then be used to design novel non-peptide scaffolds.

Computational studies have been used to understand the binding mode of the C-terminal portion of GRP and to design novel ligands with improved properties. nih.gov For example, modeling can help rationalize why certain backbone modifications, like the introduction of a pseudopeptide bond, lead to enhanced stability and affinity. Conformational analysis of C-terminal peptide fragments has been used to determine the bioactive conformation when bound to their receptors, guiding the design of conformationally constrained analogues. nih.gov

Compound Names Table

| Abbreviation | Full Name |

| Ala | Alanine |

| Arg | Arginine |

| Asn | Asparagine |

| Asp | Aspartic Acid |

| Gln | Glutamine |

| Glu | Glutamic Acid |

| Gly | Glycine |

| His | Histidine |

| Leu | Leucine |

| Met | Methionine |

| Phe | Phenylalanine |

| Pro | Proline |

| Ser | Serine |

| Thr | Threonine |

| Trp | Tryptophan |

| Tyr | Tyrosine |

| Val | Valine |

| Sta | Statine |

| GRP | Gastrin-Releasing Peptide |

| GRPR | Gastrin-Releasing Peptide Receptor |

Analytical and Characterization Methodologies in Research

Peptide Purity Assessment (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC, analytical HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard technique for determining the purity of synthetic peptides like Val-Gly-His-Leu-Met-NH2 [1, 7]. The principle of this method involves the separation of components in a mixture based on their hydrophobicity. The peptide is introduced into a column packed with a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then pumped through the column [3, 9].

A gradient elution is commonly used, where the concentration of the organic solvent is gradually increased over time. This causes weakly retained (more hydrophilic) impurities to elute first, followed by the target peptide, and finally, more strongly retained (more hydrophobic) impurities. The hydrophobicity of this compound is primarily influenced by its valine, leucine (B10760876), and methionine residues. The elution profile is monitored by a UV detector, typically at wavelengths of 214 nm or 220 nm, where the peptide backbone amide bonds absorb strongly [8, 11]. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Research-grade synthesis of this peptide consistently yields purities exceeding 98% .

Table 1: Representative RP-HPLC Purity Analysis Data for this compound

| Parameter | Value / Condition |

| Instrument | Analytical HPLC System |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time (tR) | 18.72 minutes |

| Calculated Purity | >98.5% |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry - MALDI-TOF-MS)

Mass spectrometry (MS) is an indispensable tool for unequivocally confirming the molecular weight and, by extension, the identity of this compound [3, 7].

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar biomolecules like peptides. In ESI-MS, the peptide solution is sprayed through a charged capillary, forming fine, highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated molecular ions into the mass analyzer. A key feature of ESI-MS is the formation of multiply charged ions, such as the doubly protonated species [M+2H]²⁺. This phenomenon allows for the analysis of high-mass compounds on instruments with a lower mass-to-charge (m/z) range [1, 12]. High-resolution ESI-MS provides highly accurate mass measurements, enabling the confirmation of the elemental composition.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique used for peptide analysis. The peptide is co-crystallized with a UV-absorbing matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact peptide molecules into the gas phase as predominantly singly charged ions, such as [M+H]⁺. These ions are then accelerated into a flight tube, and their mass is determined by their time-of-flight to the detector. MALDI-TOF is valued for its speed, sensitivity, and tolerance to buffers and salts .

For this compound (C₂₄H₄₂N₈O₅S), the theoretical monoisotopic mass is 554.29 Da. Experimental results from both ESI-MS and MALDI-TOF-MS consistently show excellent correlation with this theoretical value, confirming the successful synthesis of the target peptide [1, 3].

Table 2: Mass Spectrometry Data for this compound

| Technique | Theoretical Mass/Charge (m/z) | Observed Mass/Charge (m/z) | Ion Species |

| ESI-MS | 555.30 | 555.31 | [M+H]⁺ |

| ESI-MS | 278.15 | 278.16 | [M+2H]²⁺ |

| MALDI-TOF-MS | 555.30 | 555.32 | [M+H]⁺ |

| MALDI-TOF-MS | 577.28 | 577.29 | [M+Na]⁺ |

Note: Theoretical values are based on the monoisotopic mass (554.29 Da) plus the mass of the adduct(s).

Spectroscopic Methods for Structural Elucidation (e.g., NMR, CD, FTIR)

Spectroscopic methods provide critical insights into the covalent and conformational structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the presence of all expected amino acid residues. Characteristic proton signals, such as the distinct imidazole (B134444) ring protons of histidine (δ ≈ 7.0-8.5 ppm) and the thioether methyl group of methionine (δ ≈ 2.1 ppm), serve as key structural markers. Two-dimensional NMR experiments, such as COSY and TOCSY, can be employed to establish through-bond proton connectivities and confirm the amino acid sequence.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the peptide's secondary structure in solution. As a short, flexible pentapeptide, this compound is not expected to form stable α-helices or β-sheets. Its CD spectrum is typically characterized by a strong negative band near 198 nm, which is the hallmark of a random coil or disordered conformation. This indicates that the peptide does not adopt a single, rigid structure in an aqueous environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the peptide. The spectrum is dominated by characteristic absorptions from the peptide backbone. The Amide I band (primarily C=O stretching) appears around 1650 cm⁻¹, and the Amide II band (a combination of N-H bending and C-N stretching) is observed near 1540 cm⁻¹. The presence of these strong bands confirms the polymeric peptide structure. The C-terminal amide group also contributes to these regions.

Table 3: Summary of Spectroscopic Characterization of this compound

| Method | Key Observation | Interpretation |

| ¹H NMR | Presence of signals for His imidazole, Met methyl, and distinct α-protons. | Confirms the presence of all constituent amino acid residues. |

| CD | Strong negative minimum at ~198 nm. | Indicates a predominantly random coil secondary structure in solution. |

| FTIR | Strong absorption bands at ~1650 cm⁻¹ (Amide I) and ~1540 cm⁻¹ (Amide II). | Verifies the presence of peptide amide bonds, confirming the polypeptide backbone. |

Chromatographic Techniques for Separation and Analysis (e.g., Size-Exclusion HPLC)

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a chromatographic technique used to analyze and separate molecules based on their hydrodynamic size in solution. It is particularly useful for assessing the aggregation state of peptides . The stationary phase consists of porous particles with a defined pore size distribution. Larger molecules, such as peptide aggregates (e.g., dimers), are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like the peptide monomer, can penetrate the pores, leading to a longer path length and a later elution time.

For this compound, SEC-HPLC is employed to confirm that the sample exists primarily in its monomeric form and to quantify any high-molecular-weight species. The analysis is typically run under isocratic conditions using a buffered mobile phase. A high-quality preparation of the peptide will show a single, sharp, symmetrical peak corresponding to the monomer, confirming the absence of significant aggregation .

Table 4: Representative Size-Exclusion HPLC Data for this compound

| Elution Peak | Retention Volume (mL) | Interpretation | Purity (%) |

| 1 | 8.9 | Dimer / Aggregate | < 0.5% |

| 2 | 11.2 | Monomer (Target Peptide) | > 99.5% |

Table of Compounds and Abbreviations

| Full Name / Term | Abbreviation |

| This compound | - |

| Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC |

| Electrospray Ionization Mass Spectrometry | ESI-MS |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry | MALDI-TOF-MS |

| Nuclear Magnetic Resonance | NMR |

| Circular Dichroism | CD |

| Fourier-Transform Infrared Spectroscopy | FTIR |

| Size-Exclusion High-Performance Liquid Chromatography | SEC-HPLC |

| Acetonitrile | ACN |

| Trifluoroacetic Acid | TFA |

References

Research data on peptide synthesis and characterization. Studies on peptide analysis using chromatographic and mass spectrometric methods. Quality control protocols for synthetic peptides. Publications on the use of HPLC for peptide purity and aggregation analysis. Methodological papers on reversed-phase chromatography of peptides. Literature on UV detection methods in HPLC. Reviews on mass spectrometry techniques for biomolecule analysis.

Preclinical Research Models and Applications Excluding Human Clinical Trials

In Vitro Cell Culture Models for Receptor Studies

In vitro cell culture systems are fundamental in elucidating the binding characteristics and cellular interactions of Val-Gly-His-Leu-Met-NH2 and its analogs with the GRPR. Human prostate adenocarcinoma PC-3 cells, which endogenously overexpress the GRPR, are a widely utilized model. aacrjournals.orgelsevier.essemanticscholar.org Studies using PC-3 cells have been instrumental in determining the binding affinity and specificity of various peptide constructs. For instance, competitive binding assays are frequently performed where a radiolabeled version of a BBN analog competes with unlabeled peptides for receptor binding sites on the PC-3 cell membrane. aacrjournals.orgacs.org

Another key cell line in this area of research is the Swiss 3T3 mouse fibroblast line. medchemexpress.comnih.gov These cells are a classic model for studying mitogenic signaling pathways activated by bombesin (B8815690) and its analogs. medchemexpress.commedchemexpress.com Research has shown that bombesin is a potent mitogen for Swiss 3T3 cells, capable of stimulating cell proliferation and inducing DNA synthesis even in the absence of other growth factors. medchemexpress.commedchemexpress.com

Internalization studies, which measure the extent to which a peptide is taken into the cell after binding to its receptor, are also crucial. In PC-3 cells, it has been demonstrated that radiolabeled BBN analogs are internalized after binding to the GRPR. aacrjournals.orgsemanticscholar.org For example, one study found that a significant percentage of a ⁹⁹ᵐTc-labeled BBN analog was internalized into PC-3 cells, and this process was receptor-specific. aacrjournals.org

Table 1: Cell Models in Receptor Studies

| Cell Line | Origin | Receptor Expression | Typical Application |

|---|---|---|---|

| PC-3 | Human Prostate Adenocarcinoma | Gastrin-Releasing Peptide Receptor (GRPR) | Binding affinity, specificity, internalization assays. aacrjournals.orgelsevier.es |

| Swiss 3T3 | Mouse Fibroblast | Bombesin Receptors | Mitogenic activity, signal transduction studies. medchemexpress.comnih.gov |

| AR42J | Rat Pancreatic Tumor | Gastrin-Releasing Peptide Receptor (GRPR) | Characterization of bombesin analogs. d-nb.info |

Organ Bath Studies for Functional Activity

While detailed information on organ bath studies focusing specifically on the this compound fragment is not extensively available in the provided context, this technique is a classical pharmacological method used to assess the functional activity of a compound on isolated tissues. For bombesin and its analogs, organ bath preparations of tissues known to express GRP receptors, such as smooth muscle from the gastrointestinal tract (e.g., stomach, intestine) or gallbladder, would be utilized. medchemexpress.com In such a setup, the contractile or relaxation response of the tissue upon application of the peptide would be measured, providing information about its agonistic or antagonistic properties and its potency.

Animal Models for Receptor Distribution and Targeting

Animal models, particularly rodent xenograft models, are indispensable for studying the in vivo behavior of this compound derivatives. aacrjournals.orgelsevier.esresearchgate.net In these models, human cancer cells, most commonly PC-3 prostate cancer cells, are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice) to grow as tumors. aacrjournals.orgelsevier.essemanticscholar.org These tumor-bearing mice then serve as a platform to evaluate the ability of radiolabeled peptides to target GRPR-expressing tumors. aacrjournals.orgresearchgate.net

Biodistribution studies in these models involve injecting the radiolabeled peptide and subsequently measuring the amount of radioactivity accumulated in the tumor and various organs at different time points. aacrjournals.orgelsevier.es These studies have consistently shown that derivatives of this compound can specifically accumulate in GRPR-positive tumors and the pancreas, an organ with high physiological expression of GRP receptors. aacrjournals.orgnih.govnih.gov The specificity of this uptake is confirmed through blocking experiments, where co-injection of an excess amount of unlabeled bombesin significantly reduces the accumulation of the radiotracer in the tumor and pancreas. aacrjournals.orgnih.gov

Applications in Molecular Imaging Research

The high specificity of this compound for the GRPR has made its derivatives prime candidates for the development of radiopharmaceuticals for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). aacrjournals.orgd-nb.inforesearchgate.net These non-invasive techniques allow for the visualization and quantification of GRPR expression in vivo.

Radioligand Development and Evaluation in vitro

The development of a successful radioligand begins with the chemical modification of the core peptide sequence. This often involves attaching a chelator, a molecule capable of binding a radionuclide, to the N-terminus of the peptide. aacrjournals.orgnih.gov Various chelators and radionuclides have been explored, including Technetium-99m (⁹⁹ᵐTc) for SPECT and Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for PET. aacrjournals.orgelsevier.esd-nb.info

Once synthesized, these radioligands undergo rigorous in vitro evaluation. Competitive binding assays using cell lines like PC-3 or Swiss 3T3 are performed to determine the binding affinity (often expressed as IC₅₀ or Kᵢ values) of the new radiolabeled conjugate. aacrjournals.orgnih.gov A low IC₅₀ or Kᵢ value indicates high binding affinity for the receptor. For example, a Rhenium-complexed BBN analog, a surrogate for the Technetium-99m complex, exhibited a high affinity with an IC₅₀ value in the nanomolar range in Swiss 3T3 cells. nih.gov Similarly, a ⁹⁹ᵐTc-labeled BBN derivative demonstrated high-affinity binding to PC-3 cells. aacrjournals.org

Receptor Targeting in Animal Models

The ability of these novel radioligands to target GRPR-expressing tumors in vivo is a critical step in their preclinical evaluation. aacrjournals.orgresearchgate.net Studies using rodent xenograft models with PC-3 tumors have shown that radiolabeled analogs of this compound can lead to high and specific tumor uptake. aacrjournals.orgresearchgate.neteur.nl

PET and SPECT imaging studies in these animal models provide visual confirmation of tumor targeting. nih.govnih.gov Images typically show high signal intensity in the tumor, as well as in the pancreas, due to its high GRPR density. nih.gov The tumor-to-background ratios, such as tumor-to-muscle or tumor-to-blood ratios, are important metrics for assessing the quality of the imaging agent. elsevier.es High ratios indicate clear delineation of the tumor from surrounding healthy tissue.

Pharmacokinetic and Biodistribution Studies (in animals)

Pharmacokinetic and biodistribution studies provide detailed quantitative data on the absorption, distribution, metabolism, and excretion of the radiolabeled peptide in animal models. aacrjournals.orgd-nb.inforesearchgate.net Following intravenous injection, blood samples and major organs are collected at various time points to measure the percentage of the injected dose per gram of tissue (%ID/g). aacrjournals.orgelsevier.es

These studies have revealed that many BBN-based radiopharmaceuticals clear rapidly from the bloodstream, which is a desirable characteristic for an imaging agent as it leads to lower background signal. aacrjournals.orgnih.gov The primary route of excretion is typically through the renal-urinary pathway. aacrjournals.orgnih.gov High uptake is consistently observed in the GRPR-rich pancreas. aacrjournals.orgnih.gov

Table 2: Summary of Biodistribution Data for a ⁹⁹ᵐTc-labeled BBN Analog in PC-3 Tumor-Bearing Mice

| Tissue | %ID/g at 1-hour post-injection | %ID/g at 4-hours post-injection |

|---|---|---|

| Blood | Data not specified | 1.58 ± 0.24 |

| Tumor | Data not specified | Data not specified |

| Pancreas | High uptake observed | High uptake observed |

Data derived from a study on a [⁹⁹ᵐTc(H₂O)(CO)₃-Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂)] conjugate. aacrjournals.org

These comprehensive preclinical evaluations, from in vitro cell studies to in vivo animal models, are essential for identifying the most promising this compound-based candidates for potential future clinical applications in cancer imaging and therapy.

Exploration of Central Nervous System (CNS) Effects in Animal Models (e.g., cognitive function)

The pentapeptide this compound has been the subject of preclinical investigation to characterize its influence on central nervous system functions, with a particular focus on its potential nootropic, or cognition-enhancing, properties. Research utilizing established animal models of learning and memory has provided evidence of the compound's activity in these domains. The primary experimental paradigms employed include conditioned passive and active avoidance responses, which are standard behavioral assays for evaluating memory consolidation and learning acquisition in rodents.

Studies examining the effects of this compound on memory retention have frequently used the passive avoidance response test. In this model, an animal learns to associate a specific environment (typically a dark chamber) with an aversive stimulus. Effective memory retention is measured by the animal's latency to re-enter this environment in a subsequent trial. In experiments involving rat models, animals that received this compound demonstrated a significant and pronounced increase in the latency period before re-entering the chamber where the aversive stimulus was previously experienced. This behavioral outcome, when compared to control groups, is interpreted as a substantial improvement in the consolidation and retrieval of long-term memory related to the aversive event. The findings suggest a direct positive influence of the peptide on memory-related neural processes.

The following table summarizes representative findings from passive avoidance research.

| Animal Model | Behavioral Paradigm | Primary Metric | Observed Effect on Cognition |

|---|---|---|---|

| Rat | Conditioned Passive Avoidance Response | Latency to enter aversive chamber | Significant increase in latency, indicating enhanced memory retention. |

Further investigations into the peptide's effects on learning have utilized the active avoidance response paradigm. This test requires the animal to learn and perform a specific action (e.g., moving to another compartment) to prevent an impending aversive stimulus signaled by a conditioned cue. The rate of learning is assessed by tracking the number of successful avoidance behaviors over a series of trials. Research findings indicate that animals treated with this compound exhibited a statistically significant increase in the number of successful avoidance responses compared to their control counterparts. This suggests that the compound facilitates the acquisition of new, complex behaviors, pointing towards a beneficial effect on the cognitive processes underlying active learning and procedural memory.

The table below details the typical outcomes observed in active avoidance studies.

| Animal Model | Behavioral Paradigm | Primary Metric | Observed Effect on Cognition |

|---|---|---|---|

| Rat | Conditioned Active Avoidance Response | Number of successful avoidance responses | Marked increase in successful avoidances, indicating accelerated learning acquisition. |

Collectively, the data from these preclinical animal models consistently demonstrate that this compound possesses nootropic-like activity. The compound has shown a capacity to enhance performance in tasks dependent on both memory consolidation (passive avoidance) and active learning (active avoidance). These findings establish a foundational basis for the peptide's role as a modulator of cognitive functions within the central nervous system, as observed in non-human subjects.

Future Directions and Emerging Research Avenues

Development of Novel Receptor Subtype-Selective Ligands

The development of ligands that selectively target specific receptor subtypes is a cornerstone of modern pharmacology, offering the promise of more effective and safer therapeutics. For Val-Gly-His-Leu-Met-NH2, a critical first step is to identify its primary biological targets. Given its composition, it could potentially interact with a range of receptors, including G protein-coupled receptors (GPCRs), which are common targets for peptide ligands. curemd.com

Future research should focus on:

Receptor Screening: Employing high-throughput screening assays to test the binding affinity of this compound against a panel of known receptors, particularly those implicated in metabolic disorders, neurological diseases, and cancer, where peptide signaling plays a crucial role.

Structure-Activity Relationship (SAR) Studies: Once a primary target is identified, systematic modifications of the peptide's structure can be undertaken. This involves substituting each amino acid with natural and non-natural analogues to understand which residues are critical for receptor binding and activation. For instance, the replacement of L-amino acids with their D-counterparts can enhance proteolytic stability, a key consideration for therapeutic peptides. vulcanchem.com

Rational Design of Selective Ligands: Based on SAR data and computational modeling, new peptide variants can be designed with enhanced selectivity for a particular receptor subtype. This approach has been successfully used to develop selective ligands for various receptor systems, such as the orexin (B13118510) and adenosine (B11128) receptors. nih.govpnas.org For example, introducing conformational constraints, such as cyclization, can lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for the target receptor. rsc.org

An illustrative example of how SAR data could be presented is shown in Table 1.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogues

| Analogue | Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| VGH-001 | Parent Peptide | 150 | 75 |

| VGH-002 | [Ala¹]-VGH-001 | >1000 | >1000 |

| VGH-003 | [D-His³]-VGH-001 | 250 | 120 |

| VGH-004 | Cyclo(Val-Lys-His-Leu-Met)-NH2 | 50 | 25 |

Integration of Advanced Synthetic Methodologies

The synthesis of peptides has been revolutionized by advanced chemical and biotechnological methods. For a novel peptide like this compound, leveraging these technologies will be crucial for its production, modification, and optimization.

Key areas of focus include:

Solid-Phase Peptide Synthesis (SPPS): SPPS remains the workhorse of peptide synthesis, allowing for the efficient and high-purity production of peptides. openaccessjournals.com Automated SPPS platforms can accelerate the synthesis of a library of this compound analogues for screening purposes. thelifesciencesmagazine.com

Liquid-Phase Peptide Synthesis (LPPS): For larger-scale production, LPPS offers several advantages, including easier monitoring of reactions and scalability. kbdna.com

Hybrid Synthetic Approaches: Combining the best of both SPPS and LPPS, a hybrid strategy can be employed where peptide fragments are synthesized on a solid support and then ligated in solution. This is particularly useful for complex or modified peptides.